molecular formula C9H9BrFN B11876933 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)-

Cat. No.: B11876933
M. Wt: 230.08 g/mol
InChI Key: PAIDTQZFFGGOMH-VIFPVBQESA-N
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Description

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- is a chemical compound with the molecular formula C9H9BrFN. It is a derivative of indenamine, characterized by the presence of bromine and fluorine atoms at specific positions on the indenamine ring.

Preparation Methods

The synthesis of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to fully saturated amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use. Studies often utilize techniques like molecular docking and biochemical assays to elucidate these mechanisms .

Comparison with Similar Compounds

1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1S)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1

InChI Key

PAIDTQZFFGGOMH-VIFPVBQESA-N

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)F)Br

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Br

Origin of Product

United States

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